N-(3-Methyl-2-oxoazetidin-3-yl)benzamide

Medicinal Chemistry Enzyme Inhibition Beta-Lactam

Researchers seeking a functionalized 3-aminoazetidin-2-one scaffold face a gap: no public head-to-head SAR data exists for this compound class, making analog substitution an unquantified risk. This product provides a structurally defined, vendor-validated monocyclic beta-lactam that eliminates structural ambiguity. • Single-scaffold identity: unambiguous 3-methyl-2-oxoazetidin-3-yl benzamide core for reproducible synthesis. • Vendor-reported purity (95%) supports direct use as an HPLC/LC-MS reference standard or building block. • Available in research-scale quantities with transparent lead times, enabling procurement planning.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B11900598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methyl-2-oxoazetidin-3-yl)benzamide
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1(CNC1=O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c1-11(7-12-10(11)15)13-9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)(H,13,14)
InChIKeyLKMJPEUEGZTNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methyl-2-oxoazetidin-3-yl)benzamide Structure and Sourcing


N-(3-Methyl-2-oxoazetidin-3-yl)benzamide (CAS 861594-20-9) is a synthetic, monocyclic beta-lactam featuring a 3-aminoazetidin-2-one core with a methyl substituent at position 3 and a benzamide moiety . Its molecular formula is C11H12N2O2, with a molecular weight of 204.23 g/mol, and it is calculated to have a density of 1.2±0.1 g/cm³ and a boiling point of 513.0±43.0 °C at 760 mmHg [REFS-1, REFS-2]. The compound is structurally related to a class of N-(2-oxoazetidin-3-yl)amides investigated as enzyme inhibitors, such as N-acylethanolamine acid amidase (NAAA) inhibitors [1]. However, its specific pharmacological profile remains uncharacterized in publicly accessible, comparator-based primary research.

N-(3-Methyl-2-oxoazetidin-3-yl)benzamide Substitution Risk


A scientific user cannot confidently interchange N-(3-Methyl-2-oxoazetidin-3-yl)benzamide with closely related analogs, such as N-(2-oxoazetidin-3-yl)benzamide or other N-(2-oxoazetidin-3-yl)amides, due to a complete absence of publicly available, head-to-head comparative data [1]. Even within the broader class of 3-aminoazetidin-2-one NAAA inhibitors, where some compounds exhibit nanomolar IC50 values, the structure-activity relationship (SAR) is highly sensitive to modifications on both the azetidinone ring and the amide substituent [1]. No study has been identified that evaluates the target compound's potency, selectivity, or physicochemical properties against a defined comparator. Therefore, any substitution is an unquantified risk, potentially leading to a loss of desired activity or introduction of an unsuitable pharmacokinetic profile.

N-(3-Methyl-2-oxoazetidin-3-yl)benzamide Evidence Gaps


No Comparative Biological Activity Data

A systematic search of the primary literature, patents, and authoritative databases did not yield any study that directly compares the biological activity of N-(3-Methyl-2-oxoazetidin-3-yl)benzamide to a specific analog or baseline standard. The closest relevant class-level data comes from the NAAA inhibitor field, where N-(2-oxoazetidin-3-yl)amides show activity, but the target compound is not among the tested inhibitors [1]. For example, the potent analog 4-butyl-N-[(S)-2-oxoazetidin-3-yl]benzamide is reported as an inhibitor in the same enzyme class, yet its IC50 value was not reported in the available abstract [1]. No quantitative comparison can be made.

Medicinal Chemistry Enzyme Inhibition Beta-Lactam

No Comparative Physicochemical or ADME Data

No experimentally measured logP, solubility, permeability, or metabolic stability data for N-(3-Methyl-2-oxoazetidin-3-yl)benzamide was found in the public domain, let alone a comparative study against its des-methyl or substituted phenyl analogs. The only available physicochemical data are computational predictions, such as a density of 1.2±0.1 g/cm³ and a boiling point of 513.0±43.0 °C . Without comparative measurements, any claim about superior physicochemical properties is unsubstantiated.

ADME-Tox Physicochemical Properties Drug-likeness

Unverified Synthesis and Scalability Data

Vendor claims of ultrasound-assisted synthesis or high-yield routes for N-(3-Methyl-2-oxoazetidin-3-yl)benzamide exist but originate from sources excluded from this evidence guide . No peer-reviewed or patent literature was identified that directly compares its synthetic efficiency, cost, or scalability with a close structural analog, such as N-(2-oxoazetidin-3-yl)benzamide. The reported commercial purity of 95%+ or 98% is standard and not a meaningful differentiator .

Synthetic Chemistry Process Chemistry Benchmarking

N-(3-Methyl-2-oxoazetidin-3-yl)benzamide Applications


NAAA Inhibitor Exploratory Research

Based on class-level evidence, N-(2-oxoazetidin-3-yl)amides are a known scaffold for NAAA inhibitors [1]. A researcher could theoretically evaluate N-(3-Methyl-2-oxoazetidin-3-yl)benzamide in an in-house NAAA assay. However, there is no public data to suggest this precise compound will be active, and its selection over other analogs would be purely speculative without comparative IC50 data.

Non-Characterized Synthetic Intermediate

The compound can serve as a protected or functionalized 3-aminoazetidin-2-one building block in a medicinal chemistry synthesis, filling a similar role to other N-acyl-azetidinones. Its procurement is supported only by vendor-reported purity, and selection over an alternative building block would need to be validated by the end-user's own synthetic feasibility studies.

Analytical Reference Standard

Given its defined structure and the availability from commercial suppliers with purity claims, the compound could be used as an analytical reference standard for HPLC, LC-MS, or NMR method development in a quality control setting. However, this utility is generic and does not constitute a unique, evidence-backed differentiation from any other structurally related azetidinone.

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